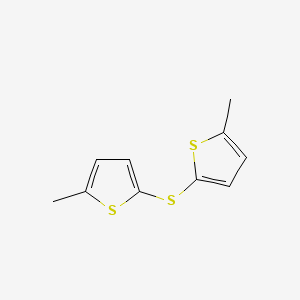

2,2'-Sulfanediylbis(5-methylthiophene)

Descripción

2,2'-Sulfanediylbis(5-methylthiophene) is a sulfur-bridged bithiophene derivative featuring two 5-methylthiophene units connected via a sulfanediyl (–S–) group. The compound belongs to a class of organosulfur molecules with applications in materials science, particularly in organic electronics, due to the conjugated π-system of thiophene rings and sulfur's electron-rich nature .

Propiedades

Número CAS |

53268-98-7 |

|---|---|

Fórmula molecular |

C10H10S3 |

Peso molecular |

226.4 g/mol |

Nombre IUPAC |

2-methyl-5-(5-methylthiophen-2-yl)sulfanylthiophene |

InChI |

InChI=1S/C10H10S3/c1-7-3-5-9(11-7)13-10-6-4-8(2)12-10/h3-6H,1-2H3 |

Clave InChI |

PTDWHLTZPBUUBL-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(S1)SC2=CC=C(S2)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Sulfanediylbis(5-methylthiophene) typically involves the coupling of thiophene derivatives. One common method is the reaction of 5-methylthiophene-2-thiol with a suitable oxidizing agent to form the disulfide bond. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iodine or other halogens to facilitate the coupling process.

Industrial Production Methods: Industrial production of 2,2’-Sulfanediylbis(5-methylthiophene) may involve large-scale oxidation reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of environmentally friendly oxidizing agents and solvents is also a focus in industrial settings to minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: 2,2’-Sulfanediylbis(5-methylthiophene) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the disulfide bond back to thiol groups.

Substitution: Electrophilic substitution reactions can occur at the thiophene rings, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are employed under acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiophenes depending on the electrophile used.

Aplicaciones Científicas De Investigación

2,2’-Sulfanediylbis(5-methylthiophene) has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex thiophene derivatives and conducting polymer research.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural properties.

Industry: Utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.

Mecanismo De Acción

The mechanism of action of 2,2’-Sulfanediylbis(5-methylthiophene) varies depending on its application. In biological systems, it may interact with cellular components through its sulfur atoms, potentially disrupting cellular processes. The exact molecular targets and pathways involved are still under investigation, but its ability to form stable complexes with metal ions and other biomolecules is of particular interest.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with three structurally analogous sulfur-bridged systems, emphasizing differences in substituents, electronic properties, and applications.

Table 1: Key Properties of 2,2'-Sulfanediylbis(5-methylthiophene) and Analogues

Electronic and Structural Differences

Electron Density :

- 2,2'-Sulfanediylbis(5-methylthiophene) exhibits enhanced electron density due to the methyl groups (electron-donating) and sulfur bridge, favoring charge transport in conductive polymers .

- In contrast, 2,2'-sulfonylbis(5-nitrothiophene) has electron-withdrawing nitro and sulfonyl groups, reducing conjugation efficiency but increasing oxidative stability .

- Reactivity: Bithionol and bis(2-hydroxy-5-chlorophenyl) sulfide contain reactive phenolic –OH groups, enabling hydrogen bonding and metal chelation, which are critical for their biological activity . The methyl-substituted thiophene derivative lacks such functional groups, limiting biological interactions but enhancing thermal stability for material applications .

Research Findings and Limitations

- Synthetic Challenges: Sulfur-bridged thiophenes require precise control of reaction conditions (e.g., Pd-catalyzed coupling, bromination) to avoid over-functionalization or side products . Phenolic sulfides like bithionol face stability issues under acidic conditions due to –OH group reactivity .

- Extrapolation from analogues suggests a melting range of 80–120°C, pending verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.